molecular formula C21H18N2O4 B11005956 methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B11005956
M. Wt: 362.4 g/mol
InChI Key: VEWUKSNJRMVUSZ-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific steps are as follows:

    Starting Materials: 2,5-dimethoxybenzaldehyde and tryptamine.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Formation of Intermediate: The initial reaction forms an imine intermediate.

    Cyclization: The imine undergoes cyclization to form the beta-carboline core.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a dehydrating agent like sulfuric acid to yield the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups, using reagents like bromine or nitric acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex beta-carboline derivatives.

    Biology: The compound is studied for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to serotonin receptors, particularly the 5-HT2A receptor, influencing neurotransmitter release and signaling pathways.

    Pathways Involved: It modulates the activity of enzymes like monoamine oxidase, affecting the levels of neurotransmitters such as serotonin and dopamine. This modulation can lead to altered mood, perception, and cognitive functions.

Comparison with Similar Compounds

Methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives such as harmine, harmaline, and norharmane. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Harmine: Known for its psychoactive properties and use in traditional medicine.

    Harmaline: Exhibits strong monoamine oxidase inhibitory activity.

    Norharmane: Studied for its potential anticancer and antimicrobial effects.

The uniqueness of methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C21H18N2O4/c1-25-12-8-9-18(26-2)15(10-12)20-19-14(11-17(23-20)21(24)27-3)13-6-4-5-7-16(13)22-19/h4-11,22H,1-3H3

InChI Key

VEWUKSNJRMVUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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